H-Orn(Fmoc)-OH
Overview
Description
“H-Orn(Fmoc)-OH” is a molecule with the molecular formula C20H22N2O4 . It is also known by various synonyms such as L-Orn(Fmoc)-OH, ORNITHINE(FMOC)-OH, Nδ-Fmoc-L-ornithine, and others .
Synthesis Analysis
The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS), which is a widely used method for producing peptides . The Fmoc (fluorenylmethyloxycarbonyl) strategy is commonly used in SPPS . The synthesis involves the use of resin, the ninhydrin test, various protecting groups, coupling reagents for peptide bond formation, and the cleavage process .
Molecular Structure Analysis
The molecular structure of “this compound” includes a fluorenyl group, which has a strong absorbance in the ultraviolet region . This property is useful for spectrophotometrically monitoring coupling and deprotection reactions .
Chemical Reactions Analysis
The Fmoc group in “this compound” is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
“this compound” has an average mass of 354.400 Da and a mono-isotopic mass of 354.157959 Da . It has been shown to form various structures that have unique properties, making it an excellent bio-organic scaffold for diverse applications .
Scientific Research Applications
Inducing β-Sheet Folding in Peptides : H-Orn(Fmoc)-OH, when incorporated into peptides, can induce the formation of β-sheet-like structures. These structures are crucial in the study of protein folding and misfolding in various diseases. The ability to induce β-sheet structures makes this compound valuable in designing peptides with specific secondary structures for research purposes (Nowick et al., 2002).
Solid-Phase Synthesis of Peptides : this compound is used in the solid-phase synthesis of peptides. This method is essential in creating various peptides for biochemical and pharmaceutical research. The use of this compound in this context highlights its versatility and importance in synthesizing bioactive peptides (Larsen et al., 1993).
Formation of Hydrogels and Silver Nanoclusters : this compound has been used in the formation of hydrogels and the stabilization of silver nanoclusters within these hydrogels. This application is significant in the fields of materials science and nanotechnology, where such hydrogels can be used for various biomedical applications (Roy & Banerjee, 2011).
Formation of Antibacterial and Anti-inflammatory Materials : The utilization of this compound in the formation of nanoassemblies has shown potential in creating antibacterial and anti-inflammatory materials. This application is significant in the development of new biomedical materials (Schnaider et al., 2019).
Development of Bioactive Peptides : this compound is used in the synthesis of bioactive peptides, highlighting its importance in creating peptides for therapeutic applications (Santagada et al., 2001).
Mechanism of Action
Target of Action
H-Orn(Fmoc)-OH, also known as Fmoc-Ornithine, is a derivative of the amino acid ornithine with a fluorenylmethyloxycarbonyl (Fmoc) group. Fmoc-modified amino acids and short peptides are known to self-assemble into hydrogels, which have potential applications in biomedical fields .
Mode of Action
The mode of action of this compound is primarily through the self-assembly of the compound into hydrogel structures . This self-assembly is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of building blocks . The Fmoc group and the phenylalanine covalent linkage, along with the flexibility of the side chain, pH, and buffer ions, play key roles in the self-assembly of Fmoc-modified short peptides .
Biochemical Pathways
It’s worth noting that fmoc-modified amino acids and short peptides can influence various biological processes through their ability to form hydrogels .
Pharmacokinetics
A study on a similar compound, fmoc-phenylalanine, revealed that it has favorable oral bioavailability and in-vivo tolerance . The compound displayed a suitable pharmacokinetic profile, and its intra-peritoneal administration was well-tolerated by mice .
Result of Action
The primary result of this compound’s action is the formation of hydrogels. These hydrogels have potential applications in various fields, including tissue engineering and drug delivery . For instance, one study found that a hydrogel formed by a Fmoc-derivative promoted cell attachment and favored cell duplication, supporting cell growth on the hydrogel support .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of Fmoc-modified short peptides . Additionally, the hydrogel formation process is allowed only by the correct balancing among aggregation forces within the peptide sequences, such as van der Waals, hydrogen bonding, and π–π stacking .
Safety and Hazards
Future Directions
The use of Fmoc-protected peptides, such as “H-Orn(Fmoc)-OH”, in the formation of hydrogels has been gaining interest due to their ease of synthesis and potential applications as functional materials . These hydrogels could be used for various biomedical applications, including drug delivery and diagnostic tools for imaging .
Biochemical Analysis
Biochemical Properties
H-Orn(Fmoc)-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The Fmoc group enhances the association of peptide building blocks, leading to the formation of structures such as β-sheets . These interactions are primarily driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group provides protection for the amino acid during synthesis, allowing for the formation of peptides without unwanted side reactions
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
properties
IUPAC Name |
(2S)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSWMYLYLRAMJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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